molecular formula C16H16N2O4 B5149450 N-(2-nitrophenyl)-4-phenoxybutanamide

N-(2-nitrophenyl)-4-phenoxybutanamide

Cat. No.: B5149450
M. Wt: 300.31 g/mol
InChI Key: KQDWZWLZAWKTNY-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-4-phenoxybutanamide is a synthetic chemical compound of interest in organic chemistry and materials science research. Compounds with similar nitrophenyl and amide functional groups are frequently investigated as building blocks for more complex structures, potential intermediates in organic synthesis, and in the development of dyes and pigments . For instance, structural analogs are utilized in research areas such as the synthesis of combinatorial peptide libraries, where specialized linkers and cleavage methods are employed . The analytical characterization of such compounds, including confirmation of molecular structure and purity, can be performed using advanced techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-QTOF), which provides high resolution and sensitivity for accurate identification . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-nitrophenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-16(11-6-12-22-13-7-2-1-3-8-13)17-14-9-4-5-10-15(14)18(20)21/h1-5,7-10H,6,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDWZWLZAWKTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-4-phenoxybutanamide typically involves the reaction of 2-nitroaniline with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The phenoxybutanamide chain can be oxidized under strong oxidative conditions, although this is less common.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Reduction: Formation of N-(2-aminophenyl)-4-phenoxybutanamide

    Oxidation: Formation of oxidized derivatives of the phenoxybutanamide chain

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-nitrophenyl)-4-phenoxybutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-4-phenoxybutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitrophenyl group can undergo reduction to form an amino group, which may further interact with biological molecules. The phenoxybutanamide chain can also influence the compound’s overall bioactivity and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Nitrophenyl-Substituted Butanamides

Key Compounds:
  • N-(2-Nitrophenyl)-4-bromo-benzamide (): Features a bromo substituent at the 4-position of the benzamide ring.
  • This may stabilize the molecule in solution compared to purely nitro-substituted analogs .
  • 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide () : Substituted with ethyl and methyl groups, reducing polarity compared to nitro- or bromo-substituted derivatives. This could enhance membrane permeability but reduce crystallinity .
Table 1: Structural and Physical Properties of Nitrophenyl Analogs
Compound Substituents Molecular Formula Molecular Weight Key Properties
N-(2-Nitrophenyl)-4-phenoxybutanamide* 2-NO₂, 4-phenoxy C₁₆H₁₄N₂O₄ 298.30 Predicted high lipophilicity
4MNB () 4-Br, 4-OCH₃, 2-NO₂ C₁₄H₁₀BrN₂O₄ 365.15 Stabilized by methoxy group
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide 2-CH₃, 4-NO₂, 2-ethyl C₁₃H₁₇N₂O₃ 265.29 Lower polarity, enhanced solubility

*Hypothetical data inferred from analogs.

Phenoxy and Benzyloxy Derivatives

Key Compounds:
  • 4-Amino-N-[4-(benzyloxy)phenyl]butanamide (): Incorporates a benzyloxy group and an amino substituent.
  • N-(2,4-Dimethoxyphenyl)-4-phenylbutanamide () : Methoxy groups at the 2- and 4-positions provide electron-donating effects, likely increasing solubility in polar solvents compared to nitro-substituted analogs. Reported density: 1.132 g/cm³; predicted boiling point: 482.6°C .
Table 2: Substituent Effects on Solubility and Reactivity
Compound Substituent Type Electronic Effects Solubility Trend
This compound Nitro (electron-withdrawing) Reduced electron density Moderate in non-polar solvents
N-(2,4-Dimethoxyphenyl)-4-phenylbutanamide Methoxy (electron-donating) Increased electron density Higher in polar solvents
4-Amino-N-[4-(benzyloxy)phenyl]butanamide Amino (basic), benzyloxy Enhanced hydrogen bonding Variable, pH-dependent

Q & A

Q. What are the established synthetic routes for N-(2-nitrophenyl)-4-phenoxybutanamide, and what are the critical parameters affecting yield?

this compound is typically synthesized via multi-step reactions involving:

  • Coupling of nitro-substituted aniline derivatives with activated butanamide intermediates (e.g., using carbodiimide coupling agents).
  • Optimization of reaction conditions : Temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for minimizing side reactions like nitro group reduction or hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the nitro-phenyl group (e.g., aromatic protons at δ 7.5–8.5 ppm) and the butanamide backbone (amide proton at δ 8.1–8.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 327.1 for C16_{16}H15_{15}N2_2O4_4) .
  • IR spectroscopy : Amide C=O stretch (~1650 cm1^{-1}) and nitro group absorption (~1520 cm1^{-1}) .

Q. How does the nitro group influence the compound’s solubility and stability?

The electron-withdrawing nitro group reduces solubility in polar solvents (e.g., water) but enhances stability against oxidative degradation. Stability studies in DMSO (25°C) show no decomposition over 72 hours, whereas acidic/basic conditions may hydrolyze the amide bond .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). The nitro group’s electronegativity may enhance binding to hydrophobic pockets .
  • QSAR models : Correlate structural features (e.g., Hammett σ values for substituents) with experimental bioactivity data to prioritize derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response assays : Perform standardized in vitro tests (e.g., IC50_{50} measurements) across multiple cell lines to account for variability .
  • Metabolite profiling : LC-MS/MS can identify degradation products or active metabolites that may explain discrepancies in efficacy .

Q. How can crystallographic data improve understanding of its solid-state properties?

  • Single-crystal X-ray diffraction : Resolve molecular conformation (e.g., torsion angles between the nitro-phenyl and phenoxy groups) using programs like SHELXL .
  • Mercury software : Analyze packing interactions (e.g., π-π stacking of aromatic rings) to predict solubility and melting points .

Q. What methodologies validate the compound’s potential as a protease inhibitor?

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., FRET-based) to measure inhibition kinetics (Ki_i) against serine proteases .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD_D) in real-time to confirm target engagement .

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